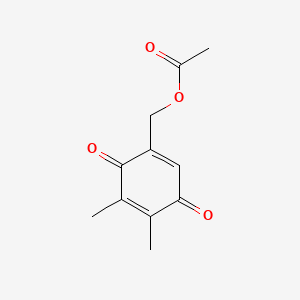
2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone is an organic compound with the molecular formula C11H12O4 It is a derivative of p-benzoquinone, characterized by the presence of two methyl groups and an acetoxymethyl group attached to the quinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone can be synthesized through several methods. One common approach involves the acetylation of 2,3-dimethyl-5-hydroxymethyl-p-benzoquinone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of automated systems and precise control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxymethyl group.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinone derivatives.
Biology: Studied for its potential role in biological redox processes and as a model compound for understanding quinone reactivity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile compound in redox chemistry. The molecular targets and pathways involved include interactions with cellular redox systems, enzymes, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-5-hydroxymethyl-p-benzoquinone: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.
2,3-Dimethyl-p-benzoquinone: Lacks the acetoxymethyl group, making it less reactive in certain substitution reactions.
5-Acetoxymethyl-p-benzoquinone: Lacks the methyl groups, affecting its redox properties.
Uniqueness
2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone is unique due to the presence of both methyl and acetoxymethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various redox and substitution reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
40870-69-7 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |
InChI |
InChI=1S/C11H12O4/c1-6-7(2)11(14)9(4-10(6)13)5-15-8(3)12/h4H,5H2,1-3H3 |
Clave InChI |
ZIJFBURUJALJSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=CC1=O)COC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


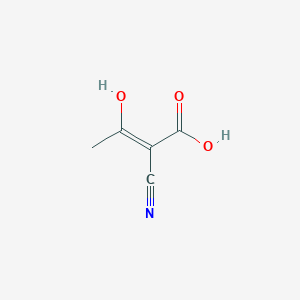
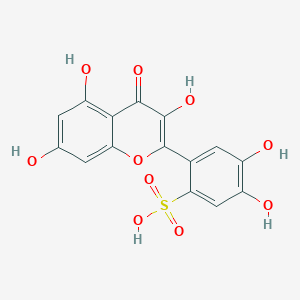
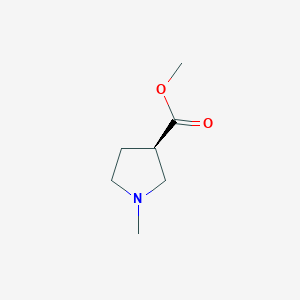
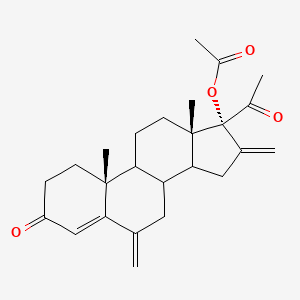
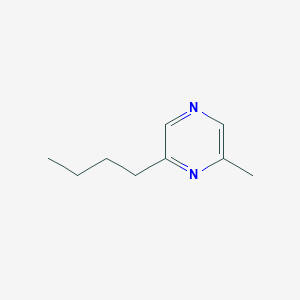
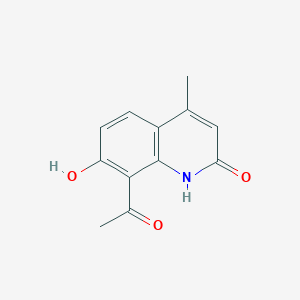
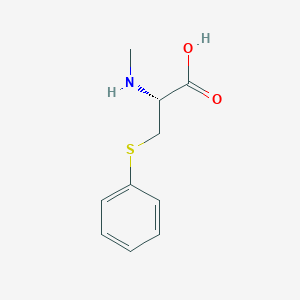

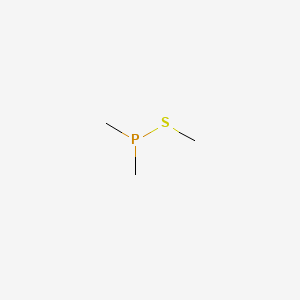
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
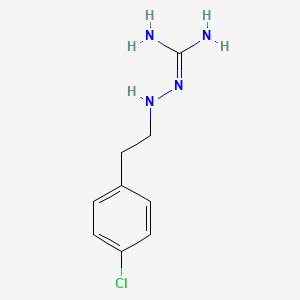
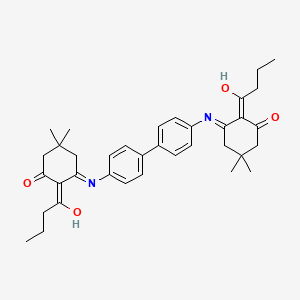

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
